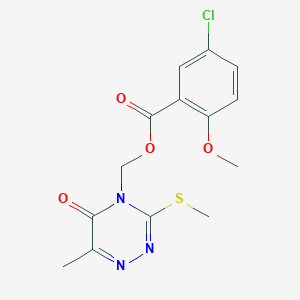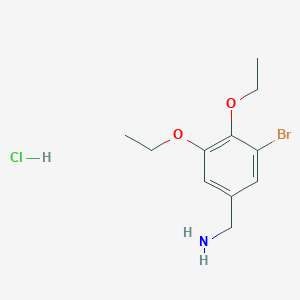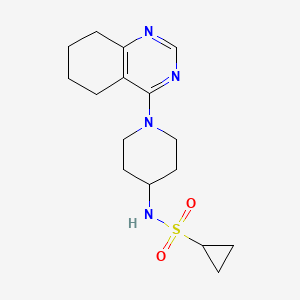![molecular formula C11H20N6O4S B2588645 4-[4-[(Dimethylsulfamoylamino)methyl]-6-methoxy-1,3,5-triazin-2-yl]morpholine CAS No. 2034471-09-3](/img/structure/B2588645.png)
4-[4-[(Dimethylsulfamoylamino)methyl]-6-methoxy-1,3,5-triazin-2-yl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[4-[(Dimethylsulfamoylamino)methyl]-6-methoxy-1,3,5-triazin-2-yl]morpholine” is a chemical substance with the CAS number 2034471-09-3 . It’s offered by several suppliers for research purposes.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not provided in the search results . For detailed information, you would need to refer to the compound’s Material Safety Data Sheet (MSDS) or similar resources.Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Some novel triazole derivatives, including those related to the specified morpholine compound, have been synthesized and evaluated for their antimicrobial activities. Research indicates that these compounds possess good to moderate activities against various microorganisms (Bektaş et al., 2007).
Structural and Conformational Studies
The crystal structure of derivatives of 2,4-dimethoxy-1,3,5-triazine, closely related to the specified compound, has been examined. These studies highlight the conformations of the morpholine moiety and provide insights into the molecular structure of such compounds (Fridman et al., 2003).
Synthesis of Sterically-Hindered Peptidomimetics
A study demonstrated the use of a similar morpholine compound in the synthesis of complex peptidomimetics. The research suggests its utility in controlling racemization and N-arylation, which are crucial for synthesizing biologically active peptides (Shieh et al., 2008).
Biological Activity in Cancer Research
Certain triazine derivatives, including those related to the specified morpholine compound, have been studied for their potential in cancer research. These compounds have shown varying levels of cytotoxic activity against different human cancer cell lines, indicating their potential utility in cancer treatment (Shi et al., 2016).
Application in Water-soluble Neurokinin-1 Receptor Antagonists
Research into water-soluble neurokinin-1 receptor antagonists, which are relevant in treating emesis and depression, has utilized similar morpholine compounds. These studies have been instrumental in developing clinically effective treatments (Harrison et al., 2001).
Removal of Pesticides from Wastewater
The compound has been studied in the context of wastewater treatment, particularly for the removal of pesticides. This research underscores its potential application in environmental protection and pollution control (Boudesocque et al., 2008).
Propiedades
IUPAC Name |
4-[4-[(dimethylsulfamoylamino)methyl]-6-methoxy-1,3,5-triazin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N6O4S/c1-16(2)22(18,19)12-8-9-13-10(15-11(14-9)20-3)17-4-6-21-7-5-17/h12H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSQPBOHVDVKDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC1=NC(=NC(=N1)OC)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
({[4-Methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}sulfamoyl)dimethylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxybenzyl)-2-[8-[4-(4-methylphenyl)piperazin-1-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2588564.png)


![4-Benzo[1,3]dioxol-5-ylmethyl-5-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2588568.png)





![(2S)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine](/img/structure/B2588579.png)



![1-methyl-2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2588584.png)